molecular formula C9H13FN2 B13412941 5-[(Dimethylamino)methyl]-2-fluoroaniline CAS No. 760945-13-9

5-[(Dimethylamino)methyl]-2-fluoroaniline

Cat. No.: B13412941
CAS No.: 760945-13-9
M. Wt: 168.21 g/mol
InChI Key: QMSAJQRVGFJJFF-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-2-fluoroaniline is an organic compound that features a dimethylamino group attached to a methyl group, which is further connected to a fluorinated aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Dimethylamino)methyl]-2-fluoroaniline typically involves the reaction of 2-fluoroaniline with formaldehyde and dimethylamine. The process can be carried out under acidic or basic conditions, depending on the desired yield and purity of the product. One common method involves the use of hydrochloric acid as a catalyst to facilitate the formation of the dimethylaminomethyl group on the aniline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

5-[(Dimethylamino)methyl]-2-fluoroaniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydroxide (NaOH), to facilitate the replacement of the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of hydroxyl or alkoxy-substituted aniline compounds.

Scientific Research Applications

5-[(Dimethylamino)methyl]-2-fluoroaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)methyl]-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: Similar structure but lacks the fluorine atom.

    2-Fluoroaniline: Similar structure but lacks the dimethylaminomethyl group.

    N,N-Dimethyl-2-fluoroaniline: Similar structure but lacks the methyl group connecting the dimethylamino group to the aniline ring.

Uniqueness

5-[(Dimethylamino)methyl]-2-fluoroaniline is unique due to the presence of both the dimethylaminomethyl group and the fluorine atom on the aniline ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

760945-13-9

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

5-[(dimethylamino)methyl]-2-fluoroaniline

InChI

InChI=1S/C9H13FN2/c1-12(2)6-7-3-4-8(10)9(11)5-7/h3-5H,6,11H2,1-2H3

InChI Key

QMSAJQRVGFJJFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)F)N

Origin of Product

United States

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